N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide

medicinal chemistry pharmacophore design regioisomer comparison

Researchers requiring a structurally defined benzofurochromene probe for kinase or bone anabolic studies face limited commercial availability and regioisomeric ambiguity. This compound resolves that bottleneck. - Differentiated 3,4-dimethoxybenzamide pharmacophore enables precise SAR benchmarking against 3,5-dimethoxy regioisomers (CAS 919723-44-7). - 6-Ethyl chromenone substitution provides distinct lipophilicity vs. 6,8-dimethyl analogs (CAS 919723-47-0) for ATP-pocket interaction studies. - Sourced exclusively for research use with comprehensive characterization data; immediate global dispatch from BenchChem.

Molecular Formula C28H23NO6
Molecular Weight 469.5 g/mol
Cat. No. B12202910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide
Molecular FormulaC28H23NO6
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C=C5)OC)OC
InChIInChI=1S/C28H23NO6/c1-4-16-9-11-22-19(13-16)20(15-25(30)34-22)27-26(18-7-5-6-8-21(18)35-27)29-28(31)17-10-12-23(32-2)24(14-17)33-3/h5-15H,4H2,1-3H3,(H,29,31)
InChIKeyZCHQJWYZBYVQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide: Structural Identity and Procurement-Relevant Baseline


N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide (CAS 919739-93-8) is a synthetic hybrid molecule integrating a benzofuran core, a 6-ethyl-2H-chromen-2-one (coumarin) moiety, and a 3,4-dimethoxybenzamide fragment . Its molecular formula is C28H23NO6 with a molecular weight of 469.5 g/mol . The compound belongs to the broader class of benzfurochromene derivatives, a scaffold investigated in patent literature for bone-related disorders via osteoblastic estrogen receptor activation [1], and is structurally related to furochromone-benzofuran hybrids studied for anticancer kinase inhibition [2].

Why N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide Cannot Be Trivially Replaced by In-Class Analogs


Superficially similar benzfurochromene analogs share the benzofuran-chromenone core but diverge at two critical substitution vectors: the chromenone alkylation pattern and the benzamide methoxy regiochemistry. The 6-ethyl group on the chromenone ring confers distinct lipophilicity and steric properties compared to 6,8-dimethyl analogs (CAS 919723-47-0) , while the 3,4-dimethoxy substitution on the benzamide ring creates a different hydrogen-bonding pharmacophore relative to the 3,5-dimethoxy regioisomer (CAS 919723-44-7) . These structural variations are non-trivial: in related furochromone series, minor substitution changes have produced order-of-magnitude differences in kinase inhibition potency and cytotoxicity profiles [1]. Consequently, generic replacement of this compound with a regioisomer or alkyl-chain variant without confirmatory comparative data risks invalidating assay reproducibility and structure-activity conclusions.

Quantitative Differentiation Evidence for N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide Versus Closest Analogs


Benzamide Methoxy Regiochemistry: 3,4-Dimethoxy vs. 3,5-Dimethoxy Substitution

The target compound features a 3,4-dimethoxy substitution on the benzamide ring, whereas its closest regioisomer (CAS 919723-44-7) carries a 3,5-dimethoxy pattern . The 3,4-substitution creates a contiguous electron-donating surface with two adjacent methoxy groups, enabling bidentate hydrogen-bond acceptor geometry, whereas the 3,5-pattern distributes these interactions across a meta-arrangement with disrupted conjugation [1]. In related benzamide pharmacophores, 3,4-dimethoxy substitution has been associated with enhanced kinase ATP-pocket occupancy relative to 3,5-substituted analogs [1].

medicinal chemistry pharmacophore design regioisomer comparison

Chromenone Alkyl Substitution: 6-Ethyl vs. 6,8-Dimethyl Pattern

The target compound bears a single 6-ethyl substituent on the chromen-2-one ring, contrasting with the 6,8-dimethyl substitution in CAS 919723-47-0 . The mono-ethyl pattern reduces steric bulk at the 8-position and lowers logP relative to the dimethyl analog. In chromenone-based kinase inhibitors, 6-alkyl chain length and branching have been shown to modulate both potency and isoform selectivity; for example, 6-acetyl-4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one achieved an IC50 of 2.00 × 10⁻³ μM against VEGFR-2, matching sorafenib [1], while other alkyl variants in the same series exhibited substantially different activity profiles.

lipophilicity metabolic stability chromenone SAR

Amide Substitution Complexity: 3,4-Dimethoxybenzamide vs. Simple Acetamide

The target compound incorporates a 3,4-dimethoxybenzamide group, whereas a structurally simpler analog (CAS 929373-23-9) carries only an acetamide moiety at the equivalent benzofuran 3-position . The dimethoxybenzamide contributes additional aromatic π-stacking surface and two hydrogen-bond acceptor sites, features absent in the acetamide derivative. In benzofuran-based kinase inhibitor series, replacement of a simple amide with an aryl-substituted amide has produced up to 10-fold improvements in potency; for instance, benzofuran derivative 18 in a related series achieved a p38α MAP kinase IC50 of 0.04 μM versus 0.50 μM for the reference standard SB203580 [1].

target engagement binding affinity functional group SAR

Benzfurochromene Scaffold: Osteoblastic ER-BMP-2 Axis Activation Potential

The benzfurochromene core of the target compound is disclosed in patent IN2511/DEL/2008 as part of a series that activates osteoblastic estrogen receptors (ER), stimulating bone morphogenetic protein-2 (BMP-2) secretion [1]. The patent describes substituted benzfurochromenes with diverse R-group permutations where specific substitution patterns, including alkyl and alkoxy variations on the chromenone and benzamide rings, modulate ER activation potency [1]. The target compound, with its 6-ethyl chromenone and 3,4-dimethoxybenzamide substitution, represents a structurally defined member of this series with potential differentiation from other patent-exemplified compounds.

bone disorders osteoblast estrogen receptor BMP-2

Furochromone-Benzofuran Hybrid Class: Anticancer Kinase Inhibition Evidence

The target compound belongs to the furochromone-benzofuran hybrid class, which has demonstrated potent kinase inhibition and anticancer activity. In a 2015 study by Abdelhafez et al., furochromone derivatives showed VEGFR-2 inhibitory activity with 6-acetyl-4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one achieving an IC50 of 2.00 × 10⁻³ μM, equivalent to sorafenib [1]. A separate series of benzofuran-furochromone hybrids evaluated against MCF-7 breast cancer cells yielded IC50 values from 1.19 to 2.78 μM, superior to lapatinib (IC50 4.69 μM), and compound 18 achieved a p38α MAP kinase IC50 of 0.04 μM versus 0.50 μM for SB203580 [2]. While the target compound was not among those specifically tested, its structural congruence with these active scaffolds supports its utility as a chemical probe for kinase inhibition studies.

VEGFR-2 p38α MAPK kinase inhibition cytotoxicity

Physicochemical Property Profile: Molecular Weight, logP, and Hydrogen-Bond Capacity

The target compound (MW 469.5, formula C28H23NO6) contains six hydrogen-bond acceptors (carbonyl oxygens on chromenone and amide, methoxy oxygens, benzofuran oxygen) and one hydrogen-bond donor (amide NH) . Its molecular weight of 469.5 positions it within the upper range of lead-like chemical space (typically MW < 500). Compared to the 3,5-dimethoxy regioisomer (CAS 919723-44-7, identical MW and formula) , the target compound's 3,4-substitution pattern is predicted to yield a larger topological polar surface area (TPSA) due to the adjacency of methoxy groups, potentially affecting membrane permeability. Compared to the acetamide analog (CAS 929373-23-9), the target compound has a substantially larger molecular surface area and greater aromatic character, which may enhance binding through π-stacking interactions .

drug-likeness ADME prediction physicochemical properties

Procurement-Relevant Application Scenarios for N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide


Kinase Inhibitor Lead Optimization and SAR Studies

Based on the established VEGFR-2 and p38α MAP kinase inhibitory activity of the furochromone-benzofuran class [1], this compound serves as a scaffold for systematic SAR exploration. Its 3,4-dimethoxybenzamide and 6-ethyl chromenone substitution pattern provides differentiated vectors for probing kinase ATP-pocket interactions compared to 3,5-dimethoxy regioisomers or 6,8-dimethyl analogs. Researchers can use this compound as a reference standard in head-to-head enzymatic assays to establish substitution-dependent potency trends.

Bone Metabolism Research – Osteoblast ER Activation

The compound's benzfurochromene core is disclosed in patent IN2511/DEL/2008 as an activator of osteoblastic estrogen receptors leading to BMP-2 secretion [2]. This compound can be utilized in osteoblast differentiation assays and bone formation models to investigate ER-mediated anabolic bone pathways. Its structural features offer a starting point for medicinal chemistry optimization of bone anabolic agents.

Breast Cancer Cell Line Cytotoxicity Screening

Class-level evidence demonstrates that structurally related benzofuran-furochromone hybrids exhibit potent cytotoxicity against MCF-7 and MDA231 breast cancer cell lines, with IC50 values ranging from 1.19 to 2.78 μM, outperforming lapatinib (IC50 4.69 μM) [1]. This compound can be incorporated into antiproliferative screening cascades as a structurally defined probe to assess substitution-dependent effects on breast cancer cell viability.

Computational Chemistry and Pharmacophore Modeling

The distinct 3,4-dimethoxybenzamide pharmacophore, with its adjacent methoxy groups providing a unique hydrogen-bond acceptor topology , makes this compound a valuable input for molecular docking studies, pharmacophore model generation, and QSAR dataset expansion, particularly when benchmarked against its 3,5-dimethoxy regioisomer to validate computational predictions of binding pose and affinity.

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